

# Technical Guide: Z-Dap(Alloc)-OH[1]-DCHA Solubility & Handling

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## Compound of Interest

Compound Name: Z-Dap(Alloc).DCHA

CAS No.: 1423017-99-5

Cat. No.: B6342629

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Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Peptide Scientists, Process Development Engineers

## Executive Summary & Chemical Identity

Z-Dap(Alloc)-OH[1]-DCHA is a specialized orthogonal building block used in the synthesis of complex peptides and peptidomimetics.[1] It features the Dap (2,3-diaminopropionic acid) core, a non-canonical amino acid often used to introduce conformational constraints or chemical handles (e.g., "click" chemistry or stapling) into peptide sequences.[1]

The Dicyclohexylamine (DCHA) salt form is preferred by manufacturers because the free acid of Z-Dap(Alloc)-OH is often an amorphous oil or a low-melting solid that is difficult to purify.[1] The DCHA salt crystallizes readily, ensuring high purity (>98%) and shelf stability.[1] However, the DCHA counterion must be removed prior to standard coupling reactions to prevent side reactions and interference with activation agents (e.g., HATU, DIC).[1]

## Chemical Specifications

- Systematic Name: N-alpha-Benzyloxycarbonyl-N-beta-Allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt[1]
- Abbreviation: Z-Dap(Alloc)-OH·DCHA
- Molecular Formula:  
  
(Salt)[1]
- Protecting Group Strategy:
  - -Amine: Z (Cbz) – Removed via Hydrogenolysis ( ) or strong acid (HBr/AcOH).[1] Stable to TFA and Piperidine.[1]
  - -Amine: Alloc (Allyloxycarbonyl) – Removed via Pd(0) catalysis.[1] Orthogonal to Z, Fmoc, and Boc.[1]

## Solubility Profile in Organic Solvents

The solubility of DCHA salts is distinct from their free acid counterparts.[1] Understanding this profile is critical for both purification (recrystallization) and reaction setup.[1]

## Solubility Matrix

Solvent Class	Solvent	Solubility Rating	Operational Notes
Chlorinated	Dichloromethane (DCM)	High	Primary solvent for "Free Acid Liberation" protocols.[1]
Chloroform ( )	High	Alternative to DCM; useful for NMR analysis.[1]	
Alcohols	Methanol (MeOH)	High	Excellent for dissolving the salt; often used for recrystallization.
Ethanol (EtOH)	Moderate-High	Solubility decreases with temperature; ideal for recrystallization.[1]	
Polar Aprotic	DMF / NMP	High	Soluble, but not recommended for direct coupling without desalting.
DMSO	High	Used for biological assays, but difficult to remove.	
Esters	Ethyl Acetate (EtOAc)	Moderate	Critical Solvent: High solubility at reflux, low solubility at [1] Used for precipitation.[1][2]
Ethers/Alkanes	Diethyl Ether ( )	Insoluble	Used as an anti-solvent to precipitate the salt.
Hexanes / Heptane	Insoluble	Used to wash the solid salt during	

filtration.

Aqueous

Water

Insoluble

The lipophilic Z/Alloc groups and DCHA counterion prevent aqueous solubility.

“

*Expert Insight: While the salt is soluble in DMF, do not use the DCHA salt directly in coupling reactions involving uronium salts (HATU/HBTU). The DCHA amine can compete with the primary amine or cause rapid racemization of the activated ester.[1] Always convert to the free acid first.*

## Protocol: Free Acid Liberation (Desalting)

This is the most critical workflow for using Z-Dap(Alloc)-OH[1]·DCHA. The objective is to protonate the carboxylate (rendering it soluble in organic) and protonate the DCHA (rendering it soluble in water), allowing for phase separation.[1]

### Reagents Required[3][4][5][6][7]

- Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
- Aqueous Acid: 10% Potassium Bisulfate ( ) or 5% Phosphoric Acid ( ).[1] Avoid HCl to prevent acid-catalyzed removal of the Alloc group or Z-group degradation.[1]
- Drying Agent: Anhydrous Sodium Sulfate ( ).[1][3]

## Step-by-Step Methodology

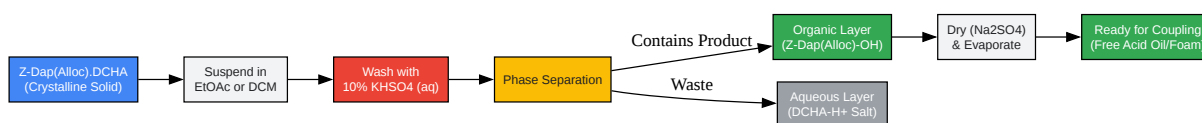
- Suspension: Suspend the Z-Dap(Alloc)-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt).[1] It may not dissolve completely until the acid is added.[1][3]
- Acidification: Add an equal volume of 10% aqueous  
.  
.
- Extraction: Transfer to a separatory funnel and shake vigorously for 2–3 minutes. The solid should dissolve completely as the salt breaks.[1]
- Phase Separation: Allow layers to separate.
  - Top Layer (Organic): Contains Z-Dap(Alloc)-OH (Free Acid).[1]
  - Bottom Layer (Aqueous): Contains DCHA[1][4][3][5][6][7][8][9]·H<sup>+</sup> salt.[1]
- Washing: Drain the aqueous layer.[1] Wash the organic layer 2x with fresh 10%  
to ensure complete removal of DCHA, followed by 1x with Brine (saturated NaCl).[1]
- Drying: Collect the organic layer, dry over  
for 10 minutes, and filter.
- Isolation: Concentrate the filtrate in vacuo (rotary evaporator) to yield the free acid, typically a viscous oil or foam.[1]

## Validation (Self-Check)

- TLC Analysis: Run a TLC (Solvent: 5% MeOH in DCM).
  - Spot 1 (Starting Material): The salt often streaks or stays near the baseline.[1]
  - Spot 2 (Product): The free acid will migrate with a distinct  
  
(approx 0.3–0.5 depending on exact conditions) and show no "tailing" associated with the amine salt.[1]

## Visualizing the Workflow

The following diagram illustrates the logic flow for handling the DCHA salt, ensuring process integrity.



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Figure 1: Workflow for the conversion of Z-Dap(Alloc) DCHA salt to its reactive free acid form.

## Scientific Rationale & Applications

### Why Z-Dap(Alloc)?

This derivative is essential for branching strategies in peptide synthesis.[1]

- Z (Cbz): Provides robust

-amine protection that survives the repetitive base treatments (Piperidine) used in Fmoc solid-phase synthesis (SPPS) and the acidic treatments (TFA) used in Boc SPPS.[1] It is removed only at the very end of synthesis (Global Deprotection) or selectively via hydrogenolysis.[1]

- Alloc: Allows for the selective deprotection of the side chain (

-amine) using

and a scavenger (PhSiH<sub>3</sub> or Morpholine) while the peptide is still on the resin and the N-terminus is protected.[1] This enables the attachment of fluorophores, drugs, or other peptides to the side chain.[1]

### Why the DCHA Salt?

The free acid of Z-Dap(Alloc) is prone to decarboxylation or internal cyclization (lactamization) if stored for long periods as an oil.[1] The DCHA salt creates a stable, crystalline lattice that prevents these degradation pathways, extending shelf life from weeks (for the oil) to years (for the salt).[1]

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